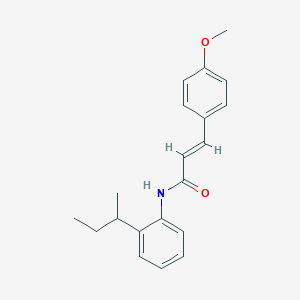
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.
作用机制
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various cellular processes. By inhibiting PDE4, this compound increases the levels of cAMP, leading to downstream effects that result in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of inflammatory cells. This compound has also been shown to have potent analgesic effects in various models of pain. It reduces pain sensitivity and improves pain-related behaviors.
实验室实验的优点和局限性
One of the significant advantages of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide is its selectivity for PDE4, which reduces the potential for off-target effects. It has also been shown to have excellent pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential for side effects, such as nausea and vomiting.
未来方向
In the field of drug discovery include the optimization of its pharmacokinetic properties and the development of more potent and selective PDE4 inhibitors. N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and develop more potent and selective PDE4 inhibitors.
合成方法
The synthesis of N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-sec-butylphenylamine with 4-methoxyphenylacrylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学研究应用
N-(2-sec-butylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. This compound has also been studied for its potential application in the treatment of neuropathic pain, cancer, and other diseases.
属性
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-15(2)18-7-5-6-8-19(18)21-20(22)14-11-16-9-12-17(23-3)13-10-16/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBISFMCJXQIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

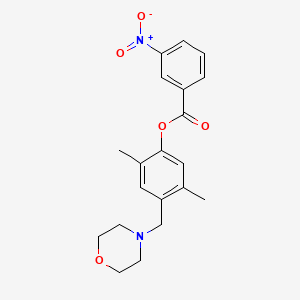
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
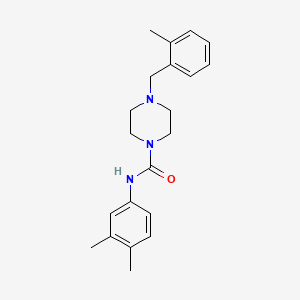
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
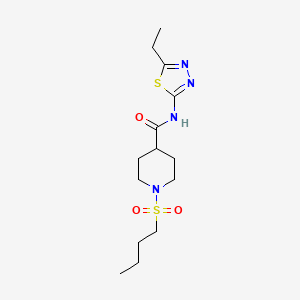
![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
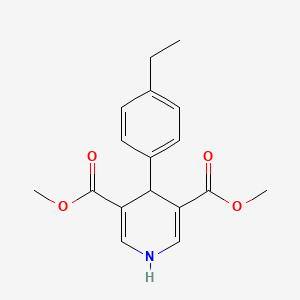
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)
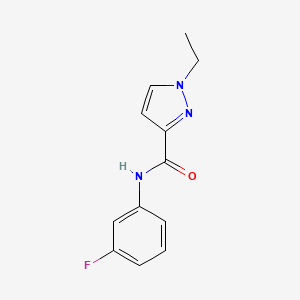
![5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5323680.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)